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Introduction

Methyl 2-methyl-3-furyl disulfide (MMFD), a sulfur-containing furan derivative, is a significant
flavoring agent found in a variety of heat-processed foods, contributing to meaty and savory
aromas. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food
Additives (JECFA), which concluded that MMFD poses "no safety concern at current levels of
intake when used as a flavouring agent". This technical guide provides a comprehensive
overview of the available toxicological data for MMFD, including quantitative data, detailed
experimental protocols for key studies, and visualizations of relevant biological pathways and
experimental workflows.

Quantitative Toxicological Data

The toxicological profile of Methyl 2-methyl-3-furyl disulfide is summarized in the tables
below, presenting data on acute and sub-chronic toxicity.

Table 1: Acute Oral Toxicity
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Route of .
Test o Observati Referenc
. Sex Administr Dosage . Results
Species . on Period e
ation
Male, Not LD50: 142 Moran et
Mouse Gavage 142 mg/kg -~
Female specified mg/kg al., 1980
Table 2: Sub-chronic Oral Toxicity (90-Day Study)
Route of
Test L. Dosage Study Key Referenc
. Sex Administr . L
Species . Levels Duration Findings e
ation
No-
Observed-
Effect
Not ) Not Gallo et al.,
Rat - Dietary - 90 days Level
specified specified 1976a
(NOEL):
1.2 mg/kg
bw/day

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols

are based on established OECD guidelines and information extrapolated from available

literature.

Acute Oral Toxicity (LD50) - Based on OECD Guideline

423 (Acute Toxic Class Method)

This protocol describes a plausible methodology for determining the acute oral toxicity of
Methyl 2-methyl-3-furyl disulfide in mice, as originally reported by Moran et al. (1980).

Objective: To determine the median lethal dose (LD50) of Methyl 2-methyl-3-furyl disulfide

following a single oral administration.

Test Animals:
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e Species: Mouse

» Strain: (Specific strain not reported, typically a standard laboratory strain like CD-1 or Swiss
Webster would be used)

e Sex: Male and Female

e Age: Young adults (e.g., 6-8 weeks old)

e Housing: Housed in standard laboratory conditions with controlled temperature, humidity,
and a 12-hour light/dark cycle. Animals have access to standard laboratory diet and water ad
libitum, except for a brief fasting period before dosing.

Test Substance and Administration:

o Test Substance: Methyl 2-methyl-3-furyl disulfide

e Vehicle: A suitable vehicle, such as corn oil or water with a suspending agent, would be
used.

» Route of Administration: Oral gavage.

o Dosage: A single dose of 142 mg/kg body weight was administered. In a typical acute toxic
class study, a stepwise procedure with a limited number of animals per step would be used,
starting with a dose expected to cause mortality.

Procedure:

o Fasting: Animals are fasted overnight (for mice, typically 3-4 hours) prior to dosing, with
continued access to water.

e Dosing: The test substance is administered as a single oral dose via gavage. The volume
administered is typically kept low (e.g., 1-2 mL/100g body weight) to avoid physical distress.

o Observation: Animals are observed for clinical signs of toxicity and mortality at regular
intervals after dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours) and then daily for a total of 14
days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory,
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circulatory, autonomic and central nervous systems, and somatomotor activity and behavior
pattern.

o Body Weight: Individual animal weights are recorded before dosing and at least weekly
thereatfter.

e Necropsy: All animals (those that die during the study and those euthanized at the end)
undergo a gross necropsy. Any macroscopic abnormalities are recorded.

Data Analysis: The LD50 is determined based on the number of mortalities within the
observation period.

Single Oral Gavage Clinical Observation Recorehorly,
Start: Animal Acclimatization Fasting (3-4h for mice) %142 me/kg) 8 |—>| (14 days) —>| Clinical Signs, —>—>.
) Y Body Weight

Click to download full resolution via product page

Acute Oral Toxicity Experimental Workflow.

Sub-chronic Oral Toxicity (90-Day Study) - Based on
OECD Guideline 408

The following protocol outlines a likely methodology for the 90-day dietary study in rats for
Methyl 2-methyl-3-furyl disulfide, as referenced by Gallo et al. (1976a).

Objective: To evaluate the cumulative toxic effects of Methyl 2-methyl-3-furyl disulfide after
repeated oral administration over a 90-day period and to establish a No-Observed-Effect Level
(NOEL).

Test Animals:
e Species: Rat

» Strain: (Specific strain not reported, typically a standard laboratory strain like Sprague-
Dawley or Wistar would be used)
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e Sex: Both males and females are typically used.
e Age: Young, healthy animals at the start of the study (e.g., 6 weeks old).

e Housing: Housed in standard laboratory conditions with controlled temperature, humidity,
and a 12-hour light/dark cycle. Animals have free access to food and water.

Test Substance and Diet Preparation:
o Test Substance: Methyl 2-methyl-3-furyl disulfide

o Administration: The test substance is incorporated into the basal diet at various
concentrations.

o Dosage Levels: At least three dose levels and a concurrent control group receiving the basal
diet are used. The dose levels are selected to produce a range of effects, from no observed
effect to toxic effects, but not lethality.

Procedure:

» Dietary Administration: Animals are fed the diet containing the test substance for 90
consecutive days. Food consumption and body weight are measured weekly.

 Clinical Observations: A thorough clinical examination is conducted on all animals at least
once a week. This includes observation of behavior, and any signs of toxicity.

o Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study
for hematological and clinical biochemistry analysis to assess effects on blood cells and
organ function.

 Urinalysis: Urine is collected at the end of the study for analysis of key parameters.

» Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full
gross necropsy. Organ weights are recorded. Histopathological examination of major organs
and any observed lesions is performed.

Data Analysis: The data are analyzed to identify any dose-related effects on the various
parameters measured. The NOEL is determined as the highest dose level at which no adverse
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90-Day Repeated-Dose Toxicity Experimental Workflow.

Metabolism and Toxicological Pathways

While specific metabolism and signaling pathway studies for Methyl 2-methyl-3-furyl disulfide
are limited, the toxicology of furan and its derivatives provides a basis for understanding its
potential mechanisms of action.

Metabolism of Furan Derivatives

Furan and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes,
particularly CYP2E1. This metabolic activation is a critical step in their toxicity.

The proposed metabolic pathway involves the oxidation of the furan ring to a reactive,
unsaturated y-dicarbonyl metabolite. For furan itself, this metabolite is cis-2-butene-1,4-dial.
This highly reactive species can covalently bind to cellular macromolecules, including proteins
and DNA, leading to cellular dysfunction and genotoxicity.

For Methyl 2-methyl-3-furyl disulfide, it is hypothesized that a similar metabolic activation of
the furan ring occurs. The disulfide bond may also be subject to metabolic cleavage.
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Proposed Metabolic Activation of Furan.

Potential Signaling Pathways in Furan-Induced Toxicity

The covalent binding of reactive furan metabolites to cellular components can trigger various
signaling pathways associated with cellular stress and damage. While not specifically
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demonstrated for Methyl 2-methyl-3-furyl disulfide, the following pathways are implicated in
the toxicity of furan:

o Oxidative Stress: The depletion of glutathione (GSH) due to conjugation with reactive
metabolites can lead to an imbalance in the cellular redox state, resulting in oxidative stress.

 DNA Damage Response: Adduct formation with DNA can activate DNA damage response
pathways, potentially leading to cell cycle arrest, apoptosis, or mutations if the damage is not
properly repaired.

o Apoptosis: Significant cellular damage can trigger programmed cell death, or apoptosis, as a
protective mechanism to eliminate damaged cells.

One study has indicated that furan-containing sulfur flavors, including methyl 2-methyl-3-furyl
disulfide, can induce DNA fragmentation in Jurkat cells, which is a hallmark of apoptosis.
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Potential Signaling Pathways in Furan-Induced Toxicity.

Conclusion

The available toxicological data for Methyl 2-methyl-3-furyl disulfide, primarily from acute
and sub-chronic oral toxicity studies, support the conclusion of JECFA that it is of no safety
concern at its current levels of use as a flavoring agent. The acute oral LD50 in mice is 142
mg/kg, and the NOEL from a 90-day study in rats is 1.2 mg/kg bw/day. While specific
genotoxicity and detailed metabolism studies for this compound are not readily available, the
broader understanding of furan toxicology suggests that metabolic activation to a reactive
metabolite is a key event. Further research into the specific metabolic pathways and a
comprehensive assessment of the genotoxic potential of Methyl 2-methyl-3-furyl disulfide
would provide a more complete toxicological profile.

« To cite this document: BenchChem. [In-depth Toxicological Profile of Methyl 2-methyl-3-furyl
disulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582921#toxicological-data-for-methyl-2-methyl-3-
furyl-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

